4-[(E)-{2-[(3-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-nitrophenyl naphthalene-1-carboxylate
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Overview
Description
4-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL NAPHTHALENE-1-CARBOXYLATE is a complex organic compound that features a combination of aromatic rings, nitro groups, and carboxylate functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL NAPHTHALENE-1-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalene-1-Carboxylate Core: This can be achieved through the esterification of naphthalene-1-carboxylic acid with an appropriate alcohol under acidic conditions.
Introduction of the Nitro Group: Nitration of the aromatic ring using a mixture of concentrated sulfuric acid and nitric acid.
Formation of the Formamido Group: This involves the reaction of 3-hydroxyphenylamine with formic acid to form the formamido group.
Coupling Reaction: The final step involves the coupling of the formamido group with the nitrophenyl naphthalene-1-carboxylate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and formamido groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in the presence of a suitable solvent.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents like nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Drug Development: The compound’s structural features make it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a fluorescent probe in biological assays to study cellular processes.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Dyes and Pigments: Its aromatic structure and functional groups make it suitable for use in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL NAPHTHALENE-1-CARBOXYLATE depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or activating their function. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL BENZOATE
- 4-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL PHENYLACETATE
Uniqueness
4-[(E)-{[(3-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-NITROPHENYL NAPHTHALENE-1-CARBOXYLATE is unique due to the presence of the naphthalene-1-carboxylate moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.
Properties
Molecular Formula |
C25H17N3O6 |
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Molecular Weight |
455.4 g/mol |
IUPAC Name |
[4-[(E)-[(3-hydroxybenzoyl)hydrazinylidene]methyl]-2-nitrophenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C25H17N3O6/c29-19-8-3-7-18(14-19)24(30)27-26-15-16-11-12-23(22(13-16)28(32)33)34-25(31)21-10-4-6-17-5-1-2-9-20(17)21/h1-15,29H,(H,27,30)/b26-15+ |
InChI Key |
UMHNZMFGUBJNAB-CVKSISIWSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=C(C=C(C=C3)/C=N/NC(=O)C4=CC(=CC=C4)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=C(C=C(C=C3)C=NNC(=O)C4=CC(=CC=C4)O)[N+](=O)[O-] |
Origin of Product |
United States |
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